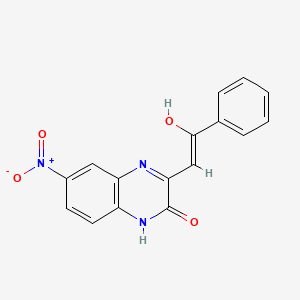
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound with the molecular formula C16H11N3O4 and a molecular weight of 309.27624 g/mol This compound is known for its unique structure, which includes a quinoxalinone core substituted with a nitro group and a phenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 6-nitroquinoxalin-2-one with 2-oxo-2-phenylethylidene. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinoxaline derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenylethylidene moiety can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
Reduction: 6-amino-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone.
Oxidation: Quinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the substituent used.
科学的研究の応用
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
作用機序
The mechanism of action of 6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
6-nitro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
6-nitroquinoxalin-2-one: Lacks the phenylethylidene moiety, which may result in different biological activities.
3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
6-amino-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2(1H)-quinoxalinone: The amino group may confer different biological activities compared to the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activities compared to its analogs.
特性
CAS番号 |
254980-00-2 |
|---|---|
分子式 |
C16H11N3O4 |
分子量 |
309.28g/mol |
IUPAC名 |
3-[(Z)-2-hydroxy-2-phenylethenyl]-6-nitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11N3O4/c20-15(10-4-2-1-3-5-10)9-14-16(21)18-12-7-6-11(19(22)23)8-13(12)17-14/h1-9,20H,(H,18,21)/b15-9- |
InChIキー |
STBHFUGEKVMJSL-DHDCSXOGSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















